molecular formula C11H15N B13526227 3-Methyl-1-phenylcyclobutan-1-amine

3-Methyl-1-phenylcyclobutan-1-amine

Cat. No.: B13526227
M. Wt: 161.24 g/mol
InChI Key: BWKNLOUMYHHAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenylcyclobutan-1-amine, often supplied as its stable hydrochloride salt (CAS 2490426-31-6), is a cyclobutane-based amine compound of significant interest in medicinal chemistry and scientific research. With a molecular formula of C 11 H 16 ClN for the salt and a molecular weight of 197.71 g/mol, it serves as a valuable building block for the synthesis of more complex organic molecules . This compound is the subject of investigation for its potential biological activities. Research into structurally related compounds suggests it may act as a modulator of neurotransmitter systems, with hypotheses pointing to its interaction with serotonin and norepinephrine transporters. This mechanism indicates potential research applications in the field of neuroscience, particularly for studying mood disorders . Furthermore, in vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7, HepG-2, and HCT-116, with studies reporting IC 50 values as low as 1.05 μM. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and disruption of the cell cycle at the G2/M phase . The molecular structure, featuring both an amine group and a phenyl-substituted cyclobutane ring, allows for diverse chemical interactions. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl group can participate in π-π stacking interactions. These properties make it a versatile compound for probing biological systems and developing structure-activity relationships (SAR) . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-methyl-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C11H15N/c1-9-7-11(12,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3

InChI Key

BWKNLOUMYHHAPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Cyclization and Reductive Amination Route

The most common synthetic method for 3-Methyl-1-phenylcyclobutan-1-amine involves the cyclization of appropriate precursors such as 3-methyl-1-phenylcyclobutanone, followed by reductive amination with ammonia or amine sources under acidic conditions. The reaction sequence typically proceeds as follows:

  • Step 1: Formation of 3-methyl-1-phenylcyclobutanone through cyclization of phenyl-substituted precursors.
  • Step 2: Reductive amination of the cyclobutanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
  • Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

This method allows for control over stereochemistry and purity, with reaction conditions optimized to minimize side products and maximize yield.

Photocycloaddition and Reduction Route

An alternative multi-step synthetic pathway involves:

While effective, this route suffers from issues such as non-selectivity during photocycloaddition and the use of toxic reagents like Na(Hg), which pose environmental and safety concerns.

Catalytic Hydrogenation Route

Hydrogenation of dibenzyl-protected intermediates using palladium on carbon (Pd/C) under hydrogen atmosphere is another viable approach. This method involves:

  • Dissolving the dibenzyl-protected amine precursor in an organic solvent (e.g., dichloromethane and methanol).
  • Stirring under H2 gas with Pd/C catalyst at room temperature for several days.
  • Filtration and purification to obtain the free amine.

This catalytic hydrogenation is mild and can provide good yields but requires long reaction times and catalyst recharging.

Catalysts and Reaction Conditions

Catalyst Systems

Catalysts play a crucial role in the preparation of 3-Methyl-1-phenylcyclobutan-1-amine, especially in hydrogenation and reductive amination steps. Common catalysts include:

Catalyst Type Metal Component Support Material Typical Loading (wt%) Application
Palladium on Carbon (Pd/C) Palladium (Pd) Activated carbon 5% Catalytic hydrogenation
Metal-loaded catalysts Pd, Pt, Cu, Ni, Mo, Fe Alumina (Al2O3), silica, molecular sieves 0.01–10% Heterogeneous hydrogenation of nitriles and ketones

For example, Pd supported on γ-alumina with 0.5 wt% Pd has been used effectively in fixed-bed hydrogenation reactors for continuous production of benzylamine derivatives.

Reaction Parameters

Parameter Typical Range Notes
Temperature 40–130 °C Higher temperatures favor reaction rate but may cause side reactions
Pressure 1–3 MPa (10–30 atm) Elevated hydrogen pressure improves hydrogenation efficiency
Solvent Ethanol, methanol, toluene, acetonitrile, ammonia Solvent choice affects solubility and catalyst activity
Hydrogen to substrate molar ratio 10:1 to 100:1 Excess hydrogen ensures complete reduction
Space velocity (mass) 0.4–3.6 h⁻¹ Controls contact time in fixed-bed reactors

These parameters are optimized to maximize selectivity toward the desired amine while minimizing catalyst degradation and by-product formation.

Industrial Scale Considerations

Industrial synthesis of 3-Methyl-1-phenylcyclobutan-1-amine typically scales the laboratory methods with additional process controls:

  • Use of continuous fixed-bed reactors for hydrogenation to improve catalyst life and throughput.
  • Recycling of solvents and by-products such as toluene to enhance sustainability.
  • Implementation of purification steps like recrystallization or chromatography to achieve >95% purity.
  • Safety protocols to handle toxic reagents and manage waste streams effectively.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Cyclization + Reductive Amination Cyclobutanone formation → amination → salt formation High purity, stereocontrol Requires careful control of conditions
Photocycloaddition + Reduction Dichloroketene formation → photocycloaddition → reduction → amination Established chemistry Toxic reagents, non-selective
Catalytic Hydrogenation Hydrogenation of protected amine intermediates Mild conditions, catalyst reuse Long reaction time, catalyst cost

Research Findings and Optimization Insights

  • Catalyst Selection: Pd-based catalysts on alumina or carbon supports provide high selectivity and conversion rates for reductive amination and hydrogenation steps.
  • Reaction Environment: Using alcohol solvents such as ethanol or methanol enhances substrate solubility and catalyst activity, reducing reaction times.
  • Process Efficiency: Continuous fixed-bed reactors minimize catalyst attrition and labor intensity compared to batch processes, improving industrial viability.
  • Green Chemistry Considerations: Efforts to replace toxic reagents like Na(Hg) with catalytic hydrogenation improve environmental safety and simplify waste management.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3-Methyl-1-phenylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Chlorine vs. Fluorine Substitution

  • This may improve solubility in polar solvents compared to the parent compound.
  • The N-methyl group further modifies basicity, influencing pharmacokinetics.

Trifluoromethyl Group Impact

  • 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine (CF₃ substituent, MW 215.22 ): The trifluoromethyl group significantly boosts lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. This makes it a candidate for neuroactive compounds but may reduce aqueous solubility.

Steric and Stereochemical Considerations

  • trans-3-Methylcyclobutanamine (MW 85.15 ): The absence of a phenyl group reduces steric bulk, enabling faster reaction kinetics in alkylation or acylation reactions. Its trans configuration may influence crystal packing and melting point.

Biological Activity

3-Methyl-1-phenylcyclobutan-1-amine is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse scholarly sources.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
IUPAC Name3-methyl-1-phenylcyclobutan-1-amine
InChI KeyBWKNLOUMYHHAPS-UHFFFAOYSA-N

The compound features a cyclobutane ring with a methyl and phenyl group, contributing to its distinct reactivity and interaction potential with biological targets.

Synthesis Methods

The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine can be achieved through various methods:

  • Grignard Reaction : Involves the reaction of 3-methylcyclobutanone with phenylmagnesium bromide, followed by reductive amination.
  • Industrial Production : Utilizes continuous flow reactors to enhance yield and efficiency, incorporating purification techniques such as distillation and crystallization.

The biological activity of 3-Methyl-1-phenylcyclobutan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group can engage in hydrogen bonding and ionic interactions, while the phenyl group can participate in π-π stacking interactions, influencing the compound's pharmacological properties.

Potential Applications

Research indicates that this compound may have applications in:

  • Medicinal Chemistry : Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Biological Studies : Explored for interactions with biological molecules, potentially affecting various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or derived from 3-Methyl-1-phenylcyclobutan-1-amine:

  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications in the cyclobutane structure can lead to significant changes in biological activity, emphasizing the importance of specific functional groups .
  • Toxicological Assessments : Toxicity studies have reported varying degrees of acute toxicity in animal models, underscoring the need for careful evaluation during drug development processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-1-phenylcyclobutan-1-amine, it is essential to compare it with related compounds:

CompoundKey Differences
3-Methylcyclobutan-1-amineLacks phenyl group; different reactivity
1-Phenylcyclobutan-1-amineLacks methyl group; altered steric effects
Cyclobutan-1-amineSimplest structure; lacks both substituents

This comparison highlights how the presence of both a phenyl and a methyl group in 3-Methyl-1-phenylcyclobutan-1-amine contributes to its unique reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-phenylcyclobutan-1-amine, and how do reaction parameters influence yield?

  • Methodology :

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to stabilize intermediates during cyclobutane ring formation .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates .

  • Temperature control : Maintain 60–80°C during cyclization to balance reaction kinetics and byproduct formation .

  • Yield improvement : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity.

    • Data Table :
ParameterImpact on YieldKey Reference
LiAlH₄ Reduction70–80% yield
THF vs. DMF+15% yield in DMF

Q. Which spectroscopic techniques are most reliable for characterizing 3-Methyl-1-phenylcyclobutan-1-amine?

  • Methodology :

  • NMR : ¹H NMR confirms cyclobutane ring geometry (δ 2.8–3.2 ppm for axial protons; δ 1.5–1.8 ppm for methyl groups) .
  • Mass spectrometry : High-resolution MS (ESI+) identifies molecular ion peaks at m/z 161.24 (M+H⁺) .
  • IR spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-N bending (1250–1350 cm⁻¹) validate amine functionality .

Advanced Research Questions

Q. How can enantiomeric resolution of 3-Methyl-1-phenylcyclobutan-1-amine be achieved, and what chiral stationary phases are effective?

  • Methodology :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (95:5) mobile phase. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% enantiomeric excess .
    • Data Contradiction : Early studies reported low enantioselectivity with amylose columns, but newer cellulose phases resolve this .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodology :

  • Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Protein binding studies : Use equilibrium dialysis to quantify unbound fractions; >95% plasma protein binding may reduce in vivo efficacy .
  • Dose adjustment : Pharmacokinetic modeling (e.g., NONMEM) correlates in vitro IC₅₀ with effective doses in rodent models .

Q. How can computational modeling predict the binding affinity of 3-Methyl-1-phenylcyclobutan-1-amine to CNS targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). Key residues: Asp155 (salt bridge) and Phe339 (π-π stacking) .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
    • Validation : Compare predicted ΔG values with SPR-measured binding constants (e.g., Kd = 120 nM vs. predicted 95 nM) .

Q. What synthetic routes minimize racemization during functionalization of the amine group?

  • Methodology :

  • Protecting groups : Use Boc or Fmoc to shield the amine during alkylation. Deprotection with TFA/CH₂Cl₂ retains chirality .
  • Low-temperature reactions : Conduct substitutions at −20°C to reduce epimerization .
    • Data Table :
ConditionRacemization (%)
Boc-protected, 25°C<5%
Unprotected, 25°C25–30%

Q. How do structural analogs (e.g., 3-Phenylcyclobutan-1-amine) differ in reactivity, and what SAR insights do they provide?

  • Methodology :

  • SAR library synthesis : Prepare analogs via reductive amination or Suzuki coupling. Test in vitro binding to dopamine receptors .
  • Electron-withdrawing groups : Fluorine at the phenyl para position increases metabolic stability (t₁/₂ from 2h → 6h) .
    • Key Finding : Methyl substitution on the cyclobutane ring enhances lipophilicity (LogP +0.5), improving blood-brain barrier penetration .

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